molecular formula C20H18O5 B11252204 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl propanoate

3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl propanoate

Cat. No.: B11252204
M. Wt: 338.4 g/mol
InChI Key: QIHLOVDEDJYRGH-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl propanoate is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl propanoate typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide, followed by cyclization to form the chromen-2-one core. The final step involves esterification with propanoic acid under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction of the carbonyl group in the chromen-2-one core can yield dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Dihydrochromen-2-one derivatives.

    Substitution: Halogenated or alkylated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl propanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.

Biology

The compound exhibits significant biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. It is often studied for its potential therapeutic applications in treating various diseases.

Medicine

In medicinal chemistry, this compound is explored for its potential as a lead compound in drug discovery. Its ability to interact with biological targets makes it a candidate for developing new pharmaceuticals.

Industry

In the industrial sector, the compound is used in the development of materials with specific properties, such as UV-absorbing agents in sunscreens and other cosmetic products.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl propanoate involves its interaction with various molecular targets, including enzymes and receptors. The chromen-2-one core can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl propanoate stands out due to its unique combination of the chromen-2-one core and the propanoate ester group. This structural feature enhances its biological activity and makes it a versatile compound for various applications.

Conclusion

This compound is a compound of significant interest in multiple fields due to its diverse chemical reactivity and biological activities. Its synthesis, reactions, and applications make it a valuable compound for ongoing research and industrial applications.

Properties

Molecular Formula

C20H18O5

Molecular Weight

338.4 g/mol

IUPAC Name

[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-6-yl] propanoate

InChI

InChI=1S/C20H18O5/c1-4-18(21)24-15-9-10-17-16(11-15)12(2)19(20(22)25-17)13-5-7-14(23-3)8-6-13/h5-11H,4H2,1-3H3

InChI Key

QIHLOVDEDJYRGH-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1=CC2=C(C=C1)OC(=O)C(=C2C)C3=CC=C(C=C3)OC

Origin of Product

United States

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